![molecular formula C15H18O3 B14745177 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione CAS No. 6321-53-5](/img/structure/B14745177.png)
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is an organic compound that belongs to the class of cyclohexane-1,3-dione derivatives. This compound is characterized by the presence of a methoxyphenyl group attached to an ethyl chain, which is further connected to a cyclohexane-1,3-dione core. The unique structure of this compound makes it an interesting subject for various chemical and biological studies.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione can be achieved through several methods. One common approach involves the reaction of 3-methoxyphenylacetic acid with cyclohexane-1,3-dione in the presence of a suitable catalyst. The reaction typically requires heating under reflux conditions and the use of a dehydrating agent to facilitate the formation of the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are combined under controlled temperature and pressure conditions. The use of continuous flow reactors can also be employed to enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert the ketone groups to alcohols.
Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Halogenating agents such as bromine or chlorine can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols.
Scientific Research Applications
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of various organic compounds and as a reagent in organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals.
Mechanism of Action
The mechanism of action of 2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes, leading to the disruption of metabolic processes in cells. For example, it may inhibit p-hydroxyphenylpyruvate dioxygenase, an enzyme involved in the breakdown of tyrosine .
Comparison with Similar Compounds
Similar Compounds
- 2-[2-Chloro-4-(methylsulfonyl)benzoyl]-1,3-cyclohexanedione
- 2-[4-(Methyl sulfonyl)-2-nitrobenzoyl]-1,3-cyclohexanedione
- 2-{2-Chloro-4-mesyl-3-[(2,2,2-trifluoro ethoxy)methyl] benzoyl} cyclohexane-1,3-dione
Uniqueness
2-[2-(3-Methoxyphenyl)ethyl]cyclohexane-1,3-dione is unique due to the presence of the methoxyphenyl group, which imparts distinct chemical and biological properties
Properties
CAS No. |
6321-53-5 |
|---|---|
Molecular Formula |
C15H18O3 |
Molecular Weight |
246.30 g/mol |
IUPAC Name |
2-[2-(3-methoxyphenyl)ethyl]cyclohexane-1,3-dione |
InChI |
InChI=1S/C15H18O3/c1-18-12-5-2-4-11(10-12)8-9-13-14(16)6-3-7-15(13)17/h2,4-5,10,13H,3,6-9H2,1H3 |
InChI Key |
PPNXCNKVYOOFQU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC(=C1)CCC2C(=O)CCCC2=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


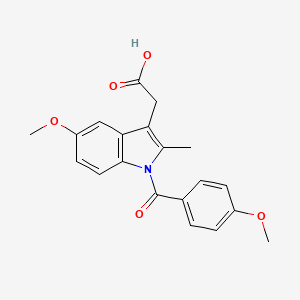
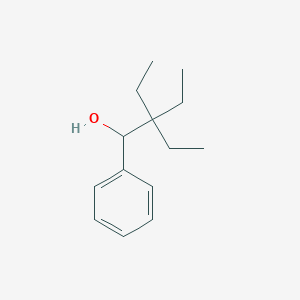
![4-[(2-Hydroxy-2,3-dihydro-1h-inden-1-yl)amino]benzoic acid](/img/structure/B14745108.png)

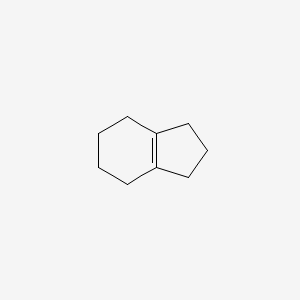
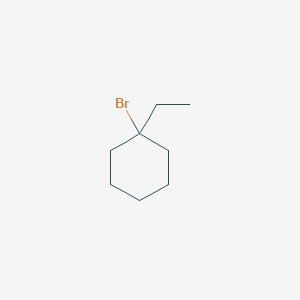
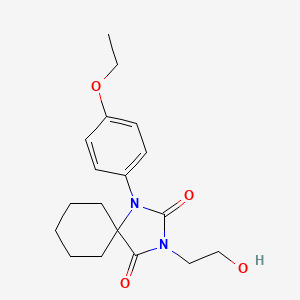
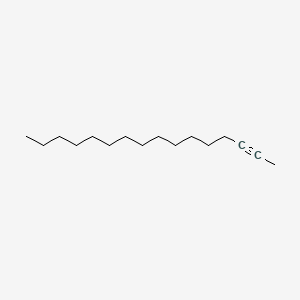
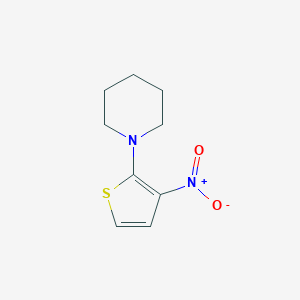

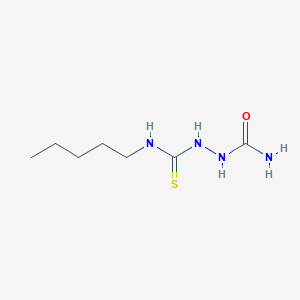
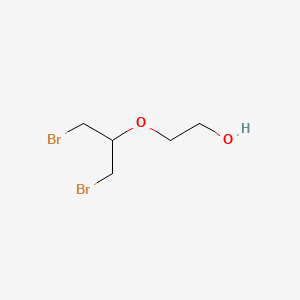
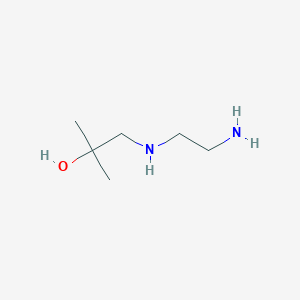
![Benzoxazole, 2-[2-(4-fluorophenyl)ethenyl]-](/img/structure/B14745158.png)
